N-cyclopentyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
Overview
Description
N-cyclopentyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as CPP-109, is a drug that has been widely studied for its potential use in treating addiction and other neurological disorders. This compound was first synthesized in the late 1990s and has since been the subject of numerous scientific studies. In
Scientific Research Applications
N-cyclopentyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been studied extensively for its potential use in treating addiction, particularly to cocaine and other stimulants. It has been shown to reduce drug-seeking behavior in animal models and has also been tested in human clinical trials. In addition to addiction, N-cyclopentyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been studied for its potential use in treating other neurological disorders, including Alzheimer's disease and schizophrenia.
Mechanism of Action
N-cyclopentyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide works by inhibiting the enzyme responsible for breaking down cocaine in the body. This results in an increase in the levels of cocaine in the brain, which can lead to a decrease in drug cravings and relapse. The exact mechanism of action for N-cyclopentyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide in other neurological disorders is still being studied.
Biochemical and Physiological Effects:
N-cyclopentyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have a relatively low toxicity profile and is generally well-tolerated in both animal and human studies. It has been shown to have a half-life of approximately 2-3 hours in humans and is primarily metabolized by the liver.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopentyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is its specificity for the enzyme responsible for breaking down cocaine. This makes it a potentially useful tool for studying the effects of cocaine on the brain and for developing new treatments for addiction. However, one limitation of N-cyclopentyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is that it may not be effective for all types of addiction and may have limited efficacy in treating long-term addiction.
Future Directions
There are several potential future directions for research on N-cyclopentyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One area of interest is in developing new analogs of N-cyclopentyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide that may have improved efficacy and fewer side effects. Another area of interest is in studying the potential use of N-cyclopentyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide in combination with other drugs or therapies for addiction and other neurological disorders. Finally, further research is needed to fully understand the mechanism of action of N-cyclopentyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide and its potential applications in other areas of medicine.
properties
IUPAC Name |
N-cyclopentyl-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15-10-12(16(20)17-13-6-4-5-7-13)11-18(15)14-8-2-1-3-9-14/h1-3,8-9,12-13H,4-7,10-11H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVYKEJGHCCNPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49733759 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.